5-IOdo-1,3-bis(methoxymethyl)pyrimidine-2,4-dione
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic IUPAC name for 5-iodo-1,3-bis(methoxymethyl)pyrimidine-2,4-dione is derived from its pyrimidine core structure and substituent positions. The parent heterocycle is pyrimidine-2,4(1H,3H)-dione , a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3 and two ketone groups at positions 2 and 4. The substituents are assigned numerical positions based on IUPAC priority rules:
- Iodo group (-I) at position 5
- Methoxymethyl groups (-CH2-O-CH3) at positions 1 and 3
The full name is 5-iodo-1,3-bis(methoxymethyl)pyrimidine-2,4(1H,3H)-dione , reflecting the saturation states of the nitrogen atoms (1H and 3H). The structural formula (Figure 1) illustrates the planar pyrimidine ring with substituents oriented at their respective positions.
Key structural features :
- Pyrimidine backbone : Positions 1 and 3 are nitrogen atoms, while positions 2 and 4 are carbonyl oxygens.
- Methoxymethyl protecting groups : These substituents at N1 and N3 sterically shield reactive sites, a common strategy in nucleoside synthesis.
- Electron-withdrawing iodine : The 5-iodo substituent influences electronic distribution, enhancing reactivity for cross-coupling reactions.
Alternative Chemical Designations and Registry Identifiers
This compound is referenced under multiple nomenclature systems and registry identifiers:
The absence of a CAS registry number in available literature suggests this compound may be a novel or less-common synthetic intermediate. Its structural analogs, such as 5-iodo-1-(tetrahydro-2H-pyran-2-yl)pyrimidine-2,4(1H,3H)-dione (CAS 5580-90-5), share similar protecting group strategies but differ in substituent composition.
Comparative Analysis of Substituent Nomenclature in Pyrimidine Derivatives
Substituent positioning and naming conventions vary significantly across pyrimidine derivatives, as illustrated by the following comparative table:
Key observations :
- Protecting group diversity : While the target compound uses methoxymethyl groups, analogs employ bulkier trityl () or tetrahydropyran () groups to modulate solubility and reactivity.
- Positional specificity : Iodine at position 5 is conserved across derivatives to maintain consistent electronic effects for downstream reactions.
- Nomenclature clarity : Bis-substituents require explicit positional assignment (e.g., "1,3-bis") to avoid ambiguity, unlike single substituents.
Properties
IUPAC Name |
5-iodo-1,3-bis(methoxymethyl)pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11IN2O4/c1-14-4-10-3-6(9)7(12)11(5-15-2)8(10)13/h3H,4-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDQPGABOFSFEQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCN1C=C(C(=O)N(C1=O)COC)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11IN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-Iodo-1,3-bis(methoxymethyl)pyrimidine-2,4-dione involves several steps. One common method includes the iodination of a pyrimidine derivative followed by the introduction of methoxymethyl groups. The reaction conditions typically involve the use of iodine and a suitable oxidizing agent to facilitate the iodination process. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
5-Iodo-1,3-bis(methoxymethyl)pyrimidine-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as palladium catalysts and copper iodide in the presence of a base like triethylamine.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Scientific Research Applications
5-Iodo-1,3-bis(methoxymethyl)pyrimidine-2,4-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of nucleic acid analogs and their interactions with biological systems.
Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 5-Iodo-1,3-bis(methoxymethyl)pyrimidine-2,4-dione involves its incorporation into nucleic acids, where it can interfere with DNA replication and transcription. The iodine atom and methoxymethyl groups play a crucial role in its interaction with enzymes involved in nucleic acid metabolism .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
The table below compares key features of 5-Iodo-1,3-bis(methoxymethyl)pyrimidine-2,4-dione with related compounds:
*Calculated based on formula C9H12IN2O3.
Key Observations:
- Iodine Position : The target compound’s iodine at position 5 contrasts with pyrazole (position 4) and pyridine (position 4) analogs, altering regioselectivity in reactions .
- Protecting Groups : Bis(methoxymethyl) groups provide superior stability compared to hydroxyethyl () or trifluoromethyl (SS-8043) substituents, reducing hydrolysis risks .
- Core Heterocycle : Pyrimidine-2,4-dione’s dual carbonyl groups increase acidity (pKa ~8–10) versus pyridine or pyrazole derivatives, influencing solubility and reactivity .
Biological Activity
5-Iodo-1,3-bis(methoxymethyl)pyrimidine-2,4-dione is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C8H11IN2O4
- Molecular Weight : 326.09 g/mol
- CAS Number : 1396408-90-4
The compound features a pyrimidine core substituted with iodine and methoxymethyl groups, which contribute to its unique biological properties.
This compound primarily exerts its biological effects through its interactions with nucleic acids. The iodine atom and methoxymethyl groups facilitate its incorporation into DNA and RNA, where it can disrupt normal replication and transcription processes. This interference is crucial for its potential use as an anticancer agent.
Anticancer Activity
Research indicates that derivatives of pyrimidine compounds, including this compound, show promising anticancer properties. For instance:
- In vitro Studies : Compounds similar to 5-Iodo-1,3-bis(methoxymethyl)pyrimidine have been tested against various cancer cell lines. A study demonstrated that certain pyrimidine derivatives exhibited IC50 values lower than conventional chemotherapeutics like etoposide, indicating enhanced potency against cancer cells such as MCF-7 and A549 .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 15.3 |
| Compound B | A549 | 0.03 |
Antiviral Properties
Pyrimidine derivatives have also been explored for their antiviral activities. Similar compounds have shown effectiveness in inhibiting viral replication by integrating into viral nucleic acids, a mechanism likely applicable to 5-Iodo-1,3-bis(methoxymethyl)pyrimidine .
Other Biological Activities
In addition to anticancer and antiviral properties, pyrimidine compounds are known for:
- Antibacterial Activity : Some studies have reported that pyrimidines can inhibit bacterial growth, making them candidates for developing new antibiotics.
- Anti-inflammatory Effects : Certain derivatives exhibit anti-inflammatory properties that could be beneficial in treating inflammatory diseases .
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of various pyrimidine derivatives:
- Synthesis Techniques : The synthesis of 5-Iodo-1,3-bis(methoxymethyl)pyrimidine involves iodination followed by methoxymethylation of the pyrimidine nucleus. Techniques such as palladium-catalyzed reactions are often employed to enhance yields .
- Comparative Studies : In comparative studies involving other iodinated pyrimidines like Idoxuridine and Trifluridine, 5-Iodo-1,3-bis(methoxymethyl)pyrimidine showed unique interactions due to its specific substitution pattern. This characteristic may lead to distinct pharmacological profiles .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 5-iodo-1,3-bis(methoxymethyl)pyrimidine-2,4-dione, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves halogenation and alkylation steps. For example, iodination of a pyrimidine precursor can be achieved using iodine monochloride (ICl) in a polar aprotic solvent (e.g., DMF) under nitrogen at 0–5°C . Methoxymethyl groups are introduced via nucleophilic substitution using methoxymethyl chloride in the presence of a base (e.g., K₂CO₃). Optimization includes controlling stoichiometry, reaction time, and temperature gradients to minimize side products like dehalogenated byproducts. Column chromatography (silica gel, 5–10% EtOAc/hexane) is critical for purification .
Q. How should structural characterization be performed to confirm the identity of this compound?
- Methodological Answer : Use a combination of ¹H/¹³C NMR (to confirm methoxymethyl and pyrimidine ring protons), ESI-MS (to verify molecular ion peaks), and FTIR (to identify carbonyl and C-I stretches). For crystalline derivatives, X-ray diffraction provides definitive proof of stereochemistry. Cross-validation with computational methods (e.g., DFT for NMR chemical shift prediction) resolves ambiguities in overlapping signals .
Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer : Perform kinetic stability assays in buffered solutions (pH 2–12) at 25°C, 37°C, and 60°C. Monitor degradation via HPLC-UV at 254 nm. Polar aprotic solvents (e.g., DMSO) enhance solubility, while aqueous stability is typically poor due to hydrolysis of the methoxymethyl groups. Use inert atmospheres (N₂/Ar) during storage to prevent oxidative decomposition .
Advanced Research Questions
Q. How does the electronic environment of the pyrimidine ring influence the reactivity of the iodo substituent in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing nature of the carbonyl groups activates the C-I bond for Suzuki-Miyaura or Ullmann couplings. Density Functional Theory (DFT) calculations (e.g., using Gaussian09) can map frontier molecular orbitals to predict regioselectivity. Experimental validation involves screening palladium catalysts (e.g., Pd(PPh₃)₄ vs. XPhos Pd G3) and bases (K₂CO₃ vs. Cs₂CO₃) in anhydrous THF .
Q. What strategies can resolve contradictions in biological activity data between in vitro and in vivo models for derivatives of this compound?
- Methodological Answer : Discrepancies often arise from metabolic instability or poor bioavailability. Address this by:
- Prodrug design : Mask polar groups (e.g., esterification of methoxymethyls).
- Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and tissue distribution via LC-MS/MS.
- Molecular dynamics simulations : Assess binding affinity to target enzymes (e.g., kinases) under physiological conditions .
Q. How can factorial design optimize the synthesis of analogs with enhanced bioactivity?
- Methodological Answer : Apply a 2³ factorial design to test variables: (1) reaction temperature (25°C vs. 60°C), (2) catalyst loading (1% vs. 5% Pd), and (3) solvent polarity (THF vs. DMF). Analyze outcomes (yield, purity) using ANOVA to identify significant factors. Response surface methodology (RSM) further refines optimal conditions .
Q. What mechanistic insights explain the compound’s selectivity as a kinase inhibitor?
- Methodological Answer : Conduct molecular docking (AutoDock Vina) and MM-PBSA binding energy calculations to compare interactions with kinase ATP-binding pockets. Validate via kinase profiling panels (e.g., Eurofins DiscoverX). The methoxymethyl groups likely reduce off-target effects by sterically blocking non-catalytic domains .
Theoretical and Methodological Frameworks
Q. How can computational models (e.g., QSAR) guide the design of derivatives with improved ADMET properties?
- Methodological Answer : Build a QSAR model using descriptors like logP, polar surface area, and H-bond donors. Train the model with existing bioactivity data (e.g., IC₅₀ values) and validate via leave-one-out cross-validation. COMSOL Multiphysics simulations can predict diffusion rates across lipid bilayers .
Q. What ethical and methodological standards apply when reporting contradictory spectral data in publications?
- Methodological Answer : Disclose all raw data (e.g., NMR FIDs, MS spectra) in supplementary materials. Use Bruker TopSpin or MestReNova to annotate ambiguous peaks. If contradictions persist, propose hypotheses (e.g., solvent-dependent tautomerism) and suggest follow-up experiments (variable-temperature NMR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
